molecular formula C17H24N2O3S B7643293 [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone

[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone

Cat. No. B7643293
M. Wt: 336.5 g/mol
InChI Key: XTJUKVFGIDEIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has been shown to selectively target certain kinases that are involved in the growth and survival of cancer cells.

Mechanism of Action

[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone works by inhibiting the activity of certain kinases that are involved in the growth and survival of cancer cells. It selectively targets kinases such as BTK, which are overexpressed in certain types of cancer cells. By inhibiting the activity of these kinases, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have a favorable safety profile and does not cause significant toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone is its selectivity for certain kinases, which allows for targeted inhibition of cancer cells. It also has a favorable safety profile, which makes it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the development of [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone. One potential application is in combination therapy with other cancer drugs, which could enhance its efficacy. Another potential direction is in the development of more soluble formulations of this compound, which could improve its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.

Synthesis Methods

The synthesis of [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone involves several steps, starting with the reaction of 2-methylbenzoyl chloride with piperidine to form 2-methylbenzoylpiperidine. This intermediate is then reacted with thioacetic acid to form the thioester intermediate, which is then cyclized with triethylamine to form the thiazinanone ring. The final step involves the reaction of the thiazinanone intermediate with 4-aminophenylpiperazine to form this compound.

Scientific Research Applications

[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and survival of cancer cells. It has been shown to selectively target certain kinases, such as BTK, which are involved in the growth and survival of cancer cells.

properties

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-4-2-3-5-16(14)17(20)19-8-6-15(7-9-19)18-10-12-23(21,22)13-11-18/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJUKVFGIDEIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.